3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-(3,5-dichloroanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-1-6(11)3-7(2-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELMPJIYQJFINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967751 | |
| Record name | 3-[(3,5-Dichlorophenyl)imino]-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53219-94-6 | |
| Record name | Propanoic acid, 3-((3,5-dichlorophenyl)amino)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3,5-Dichlorophenyl)imino]-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid typically involves the reaction of 3,5-dichloroaniline with a suitable acylating agent. One common method is the acylation of 3,5-dichloroaniline with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid
- CAS Registry Number : 53219-94-6
- Molecular Formula: C₉H₇Cl₂NO₃
- Molecular Weight : 248.07 g/mol (calculated).
Structural Features: The compound consists of a propanoic acid backbone substituted with a 3,5-dichlorophenylamide group. The dichloro substituents on the phenyl ring confer strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Applications: Primarily used as an intermediate in organic synthesis, particularly in the preparation of peptidomimetics and heterocyclic derivatives .
Comparison with Structurally Similar Compounds
Structural Analogues in the Aromatic Amide Family
The compound belongs to a class of substituted phenylamino-oxopropanoic acids. Key analogues include:
Key Observations :
- Electronic Effects: The 3,5-dichloro substitution in the target compound creates stronger electron withdrawal compared to mono-halogenated or alkoxy-substituted analogues. This may enhance hydrogen-bonding capacity and stability in polar environments .
- Steric Considerations: The butanoic acid derivative (196934-77-7) introduces conformational flexibility, which could influence binding to biological targets compared to the rigid C3 backbone of the target compound .
Functional Derivatives in Drug Discovery
Example: Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5, )
- Synthesis: Derived from coupling 3-(4-benzoylphenylamino)-3-oxopropanoic acid with ethyl-2-homophenylalanine using EDCI/DIPEA.
- Comparison : The benzoylphenyl group in this derivative introduces a bulky aromatic system, likely enhancing π-π stacking interactions in protein binding. The target compound lacks this extended conjugation, suggesting narrower application in peptide-like drug design .
Triazine-Containing Analogues
Example: 3-[4-Amino-3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid ()
- Structure : Incorporates a 1,2,4-triazine ring and a thioether linkage.
- Molecular Complexity : Higher molecular weight (418.25 g/mol) and additional heteroatoms (N, S) enable diverse binding modes, such as interactions with metal ions or enzymatic active sites. The target compound’s simpler structure limits such versatility but offers synthetic accessibility .
Commercial and Research Status
- Availability : The target compound (53219-94-6) is listed as discontinued by suppliers like CymitQuimica, while analogues such as 905810-26-6 and 4270-38-6 remain available .
- Research Gaps: Limited published data on the target compound’s biological activity compared to triazine derivatives () or peptidomimetics (). Further studies on its pharmacokinetics and toxicity are needed.
Biological Activity
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to an amino group and a keto acid moiety. Its molecular structure contributes to its lipophilicity and reactivity, influencing its interaction with biological targets.
Mechanisms of Biological Activity
1. Antitumor Activity:
Research indicates that compounds similar to this compound exhibit antitumor properties through several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells by generating ROS, which leads to cellular damage and apoptosis .
- Inhibition of Key Enzymes: It is hypothesized that such compounds can inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby hindering cancer cell proliferation .
2. Antimicrobial Activity:
The compound has shown potential antimicrobial effects against various bacterial strains. The mechanism likely involves interference with bacterial cell wall synthesis or function, leading to cell lysis or death .
3. Cytotoxicity:
Cytotoxicity studies reveal that the compound can selectively induce cell death in tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antitumor Studies:
In vitro studies demonstrated that the compound significantly increased ROS levels in human cancer cell lines (HCT-116 and MDA-MB-231), resulting in enhanced cytotoxic effects compared to untreated controls . The IC50 values indicated that at concentrations as low as 10 µM, substantial tumor cell death was observed. -
Antimicrobial Efficacy:
The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL against resistant strains such as MRSA, suggesting its potential use in treating antibiotic-resistant infections . -
Cytotoxicity Assessment:
Cytotoxicity assays on L929 fibroblast cells revealed that at concentrations above 100 µM, the compound exhibited significant cytotoxic effects, while lower concentrations (10-50 µM) resulted in increased cell viability, indicating a dose-dependent response .
Q & A
Q. How can researchers optimize the synthesis of 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict favorable pathways and intermediates, as demonstrated by ICReDD’s integrated computational-experimental workflows . Post-synthesis, employ recrystallization or chromatography (e.g., HPLC) for purification, guided by solubility data from analogs like ethyl 2-formyl-3-oxopropanoate .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the phenylamino and oxopropanoic acid moieties. Compare chemical shifts with structurally similar compounds, such as 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Reference databases like NIST Chemistry WebBook for fragmentation analogs .
- HPLC : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to assess purity and resolve byproducts, leveraging separation principles from membrane technology studies .
Q. How do computational methods aid in predicting the reactivity and reaction pathways of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for potential reactions (e.g., nucleophilic substitution at the dichlorophenyl group). Use software like Gaussian or ORCA to model transition states and intermediates . Cross-validate predictions with experimental kinetics data, as seen in ICReDD’s feedback loop between computation and lab results . For solvation effects, employ implicit solvent models (e.g., COSMO-RS) to simulate polarity impacts on reaction outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Conduct sensitivity analysis to identify variables with the highest uncertainty (e.g., solvent effects, steric hindrance). Re-examine computational assumptions (e.g., basis set selection in DFT) and validate with isotopic labeling or kinetic isotope effects (KIEs), as applied in deuterated analogs like 3,4-dihydroxyphenyl-d3-acetic acid . Use Bayesian statistical frameworks to quantify confidence intervals for theoretical models .
Q. What methodologies are recommended to assess the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., oxidoreductases) using fluorescence-based assays. Monitor competitive vs. non-competitive inhibition via Lineweaver-Burk plots, referencing protocols for 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid .
- Cellular Uptake Studies : Employ radiolabeled analogs (e.g., -labeled propanoic acid derivatives) to quantify membrane permeability, avoiding non-compliant methods flagged in BenchChem disclaimers .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry to improve heat/mass transfer, guided by principles in "Reaction fundamentals and reactor design" (CRDC subclass RDF2050112) .
- Purification at Scale : Implement continuous chromatography or membrane separation technologies (e.g., nanofiltration) to handle larger volumes . Optimize crystallization kinetics using particle size distribution analysis from powder technology studies .
Q. How can researchers evaluate the stability of this compound under varying storage and processing conditions?
- Methodological Answer : Perform accelerated stability testing under stress conditions (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation via HPLC-MS and identify byproducts using fragmentation libraries . For photostability, expose samples to UV-Vis light and track absorbance changes, referencing protocols for TiO2 photoactivity studies . Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
